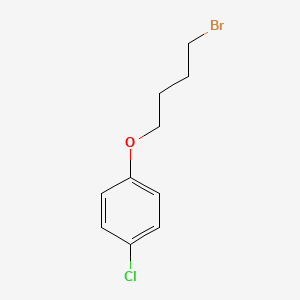

6-Bromo-3-cyano-2-iminocoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

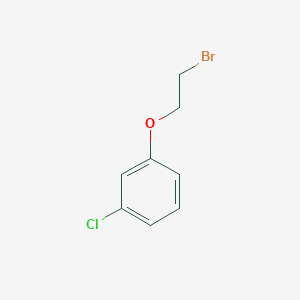

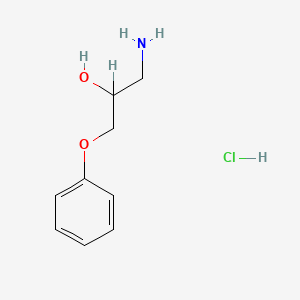

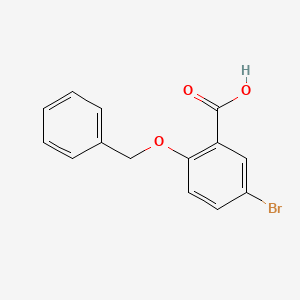

6-Bromo-3-cyano-2-iminocoumarin is an organic compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 . It is also known by the synonym 6-bromo-2-imino-2H-chromene-3-carbonitrile .

Synthesis Analysis

The synthesis of 6-Bromo-3-cyano-2-iminocoumarin and similar compounds has been reported in the literature . For instance, it can be prepared by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions .Physical And Chemical Properties Analysis

6-Bromo-3-cyano-2-iminocoumarin is a solid at room temperature, and it should be stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique

Synthesis of Polyfunctionalized Heterocyclic Systems

6-Bromo-3-cyano-2-iminocoumarin serves as a versatile building block in the synthesis of polyfunctionalized heterocyclic systems. These systems are critical in the development of new pharmaceuticals and industrially significant scaffolds . The compound’s reactivity allows for the creation of diverse heterocyclic structures, which are essential in drug discovery and development.

Biological Applications

This compound has shown promise in various biological applications. It has been identified as a component in drug discovery due to its antiproliferative and antimicrobial activities. Additionally, it is considered a potential inhibitor of type 2 diabetes mellitus . The broad range of biological activities makes it a valuable compound for further research and application in medicine.

Analytical Chemistry

In the field of analytical chemistry, 6-Bromo-3-cyano-2-iminocoumarin derivatives are used as fluorescent sensors. These sensors can detect a wide range of bioactive elements and environmental pollutants, making them crucial for monitoring and ensuring environmental safety .

Development of Chemosensors

The compound’s structure is utilized in the development of chemosensors based on polyfunctional coumarin platforms. These sensors are capable of multianalyte detection, which includes identifying various bioactive elements and environmental pollutants . This application is particularly important for the detection of hazardous substances in the environment.

Pharmaceutical Research

Coumarin derivatives, including 6-Bromo-3-cyano-2-iminocoumarin, are pivotal components of many natural products and pharmaceuticals. They have been associated with treatment categories such as Alzheimer’s disease and haematopoietic necrosis. The pharmacological activities discovered among these derivatives include anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .

Anticancer and Antiviral Research

Research has indicated that coumarins are tested for their efficacy against diseases like HIV, cancer, and tuberculosis. Their anti-inflammatory, anti-asthmatic, anti-viral, and antioxidant properties make them valuable in the development of treatments for these conditions .

Mécanisme D'action

Target of Action

This compound is a derivative of 3-cyanocoumarin, which is known to be an important class of heterocycle for preparing methine dyes and bioactive compounds .

Mode of Action

It is known that cyanocoumarin derivatives can interact with various biological targets, leading to changes in cellular processes .

Propriétés

IUPAC Name |

6-bromo-2-iminochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQWATANMIRGHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372083 |

Source

|

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-cyano-2-iminocoumarin | |

CAS RN |

860789-92-0 |

Source

|

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)